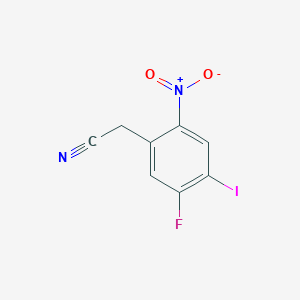
5-Fluoro-4-iodo-2-nitrophenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-iodo-2-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H4FIN2O2 and a molecular weight of 306.03 g/mol It is characterized by the presence of fluorine, iodine, and nitro groups attached to a phenylacetonitrile core
Méthodes De Préparation
The synthesis of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorinated phenylacetonitrile followed by iodination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
5-Fluoro-4-iodo-2-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Fluoro-4-iodo-2-nitrophenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The fluorine and iodine atoms also contribute to the compound’s reactivity and ability to form stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
5-Fluoro-4-iodo-2-nitrophenylacetonitrile can be compared with other similar compounds such as:
5-Fluoro-2-nitrophenylacetonitrile:
4-Iodo-2-nitrophenylacetonitrile: Lacks the fluorine atom, which influences its chemical properties and biological activities.
2-Nitrophenylacetonitrile: Lacks both fluorine and iodine atoms, making it less reactive and versatile compared to this compound.
The uniqueness of this compound lies in its combination of fluorine, iodine, and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H4FIN2O2 |
|---|---|
Poids moléculaire |
306.03 g/mol |
Nom IUPAC |
2-(5-fluoro-4-iodo-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4FIN2O2/c9-6-3-5(1-2-11)8(12(13)14)4-7(6)10/h3-4H,1H2 |
Clé InChI |
DZWZQXSWGZYUAL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
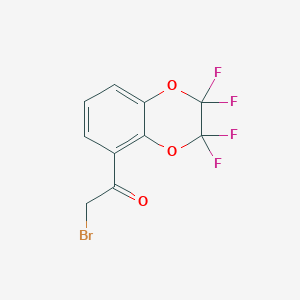
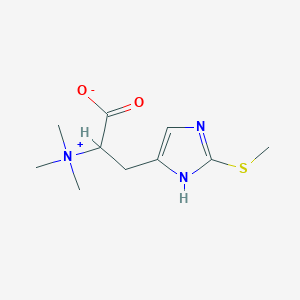
![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
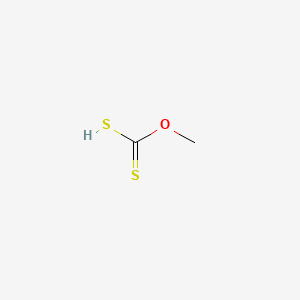
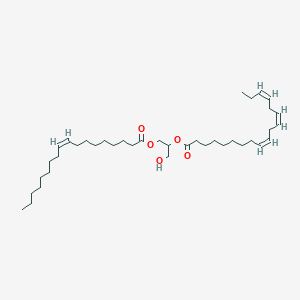
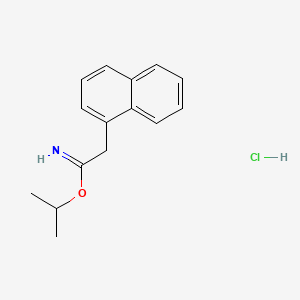
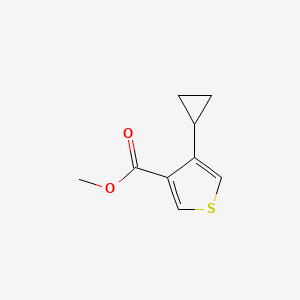
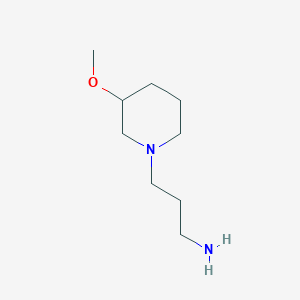
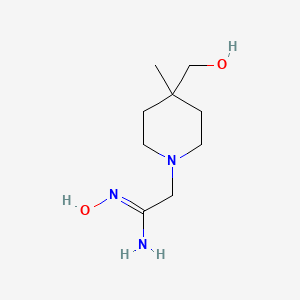
![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)
